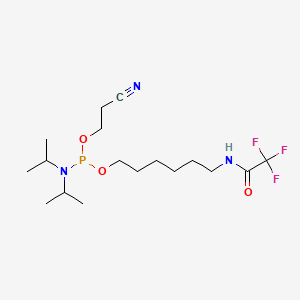

TFA-Hexylaminolinker Phosphoramidite

Beschreibung

Eigenschaften

IUPAC Name |

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMKTKILBQHSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TFA-Hexylaminolinker Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TFA-Hexylaminolinker Phosphoramidite (B1245037) is a critical chemical reagent used in the automated solid-phase synthesis of oligonucleotides. Its primary function is to introduce a primary amine at a specified position within a DNA or RNA sequence, most commonly at the 5'-terminus. This amine is tethered to the oligonucleotide via a flexible six-carbon (hexyl) spacer arm. The amine itself is temporarily protected by a trifluoroacetyl (TFA) group, which is crucial for compatibility with the chemistry of oligonucleotide synthesis. Following synthesis, the TFA group is easily removed during the standard base-mediated cleavage and deprotection step, revealing a reactive primary amine. This amine serves as a versatile chemical handle for the covalent attachment of various functional molecules, including fluorescent dyes, biotin, peptides, or therapeutic agents, making it an indispensable tool for creating diagnostic probes, research tools, and oligonucleotide-based therapeutics.

Physicochemical Properties

The physical and chemical properties of TFA-Hexylaminolinker Phosphoramidite are summarized below. These data are essential for handling, storage, and application of the reagent in a laboratory setting.

| Property | Value | Citation(s) |

| IUPAC Name | N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide | [] |

| Synonyms | 5'-Amino-Modifier C6-TFA, C6 TFA linker amidite, TFA-aminolinker C6 phosphoramidite | [] |

| Molecular Formula | C₁₇H₃₁F₃N₃O₃P | [][2][3] |

| Molecular Weight | 413.42 g/mol | [][2][3] |

| CAS Number | 133975-85-6 | [2][3] |

| Appearance | Colorless to light yellow solid | [] |

| Purity (Assay) | ≥98% (by ³¹P-NMR) | [2][3][4] |

| Solubility | Soluble in Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | [] |

| Storage Temperature | -20°C to -70°C | [][3][4] |

| SMILES String | CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N | [3][4] |

| InChI Key | SMMKTKILBQHSFL-UHFFFAOYSA-N | [3][4] |

Role in Oligonucleotide Synthesis and Modification

This compound is a modifying reagent, not a standard nucleoside base. It is incorporated into a growing oligonucleotide chain using the same phosphoramidite chemistry that governs the addition of A, C, G, and T/U bases.[5][]

The process occurs within an automated DNA/RNA synthesizer and follows a four-step cycle for each monomer addition:

-

Detritylation: Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support.

-

Coupling: The this compound, dissolved in an appropriate solvent like acetonitrile, is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutations.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

This cycle is repeated until the full-length oligonucleotide is synthesized. The TFA-Hexylaminolinker is typically added during the final coupling cycle to place the amino-linker at the 5'-terminus.

References

An In-Depth Technical Guide to TFA-Hexylaminolinker Phosphoramidite: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TFA-Hexylaminolinker Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides for research, diagnostics, and therapeutic development. We will delve into its chemical structure, its function in introducing a primary amine, detailed experimental protocols for its use, and its applications in the broader field of drug development.

Core Structure and Chemical Properties

TFA-Hexylaminolinker Phosphoramidite, also known by several synonyms including 5'-Amino-Modifier C6-TFA CE Phosphoramidite, is a phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis.[1][2] Its fundamental role is to introduce a primary aliphatic amine at the 5'-terminus of a synthetic oligonucleotide, connected by a flexible six-carbon (hexyl) spacer.[3][4] The amine group is protected by a trifluoroacetyl (TFA) group, which is crucial for preventing unwanted reactions during the synthesis cycles.[3]

The structure consists of three key components:

-

A phosphoramidite group: This is the reactive moiety that enables the coupling of the linker to the growing oligonucleotide chain. It contains a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group is displaced during the coupling reaction, and the cyanoethyl group serves as a protecting group for the phosphate (B84403), which is removed during the final deprotection step.

-

A hexylaminolinker: This C6 spacer arm physically separates the terminal primary amine from the oligonucleotide backbone. This separation is often necessary to reduce steric hindrance, allowing the attached molecule (e.g., a fluorescent dye, biotin, or a targeting ligand) to interact effectively with its environment or binding partners.[4]

-

A trifluoroacetyl (TFA) protecting group: This base-labile group protects the primary amine from reacting during the oligonucleotide synthesis process.[3] It is efficiently removed under standard basic deprotection conditions, typically using aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[5][6]

Below is a diagram illustrating the chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁F₃N₃O₃P | [2] |

| Molecular Weight | 413.42 g/mol | [2] |

| CAS Number | 133975-85-6 | [2] |

| Appearance | Colorless to light yellow solid or oil | [2] |

| Purity | ≥98% (³¹P-NMR or HPLC) | [2] |

| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane, THF | [2] |

| Storage Temperature | -20°C to -70°C | [2] |

Function in Oligonucleotide Synthesis and Post-Synthesis Modification

The primary function of this compound is to serve as a building block in the automated chemical synthesis of oligonucleotides, enabling the introduction of a reactive primary amine at the 5'-end. This process is integral for a wide range of applications that require the subsequent attachment of other molecules, a process known as conjugation.

The overall workflow can be broken down into three main stages:

-

Solid-Phase Oligonucleotide Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The process involves a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.[7][8] The this compound is typically added in the final coupling step to functionalize the 5'-terminus.[4]

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This includes the TFA group from the hexylaminolinker, the cyanoethyl groups from the phosphate backbone, and the protecting groups on the nucleobases.[1][5] This step exposes the reactive primary amine.

-

Post-Synthesis Conjugation: The deprotected oligonucleotide, now possessing a 5'-primary amine, can be reacted with a variety of molecules that have an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.[9] This allows for the covalent attachment of fluorescent dyes, quenchers, biotin, peptides, or other ligands.[10][11]

The following diagram illustrates the experimental workflow from oligonucleotide synthesis to post-synthesis conjugation.

Detailed Experimental Protocols

Incorporation of this compound during Oligonucleotide Synthesis

This protocol outlines the final coupling step for the addition of the this compound. It assumes a standard phosphoramidite synthesis cycle on an automated synthesizer.

Reagents and Materials:

-

This compound solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Standard DNA/RNA synthesis reagents (capping, oxidizing, and deblocking solutions)

-

Anhydrous acetonitrile

Protocol:

-

Preparation: Ensure the this compound is fully dissolved in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M). Install the vial on the synthesizer at a designated port.

-

Synthesis Program: Program the synthesizer to perform the standard synthesis cycles for the desired oligonucleotide sequence.

-

Final Coupling Step: For the final coupling cycle at the 5'-terminus, program the synthesizer to deliver the this compound solution instead of a standard nucleoside phosphoramidite.

-

Coupling Time: While standard nucleoside phosphoramidites typically require a coupling time of around 30 seconds, it is often recommended to extend the coupling time for modifiers like the TFA-Hexylaminolinker to 2-5 minutes to ensure high coupling efficiency.[1]

-

Post-Coupling: After the coupling step, the standard capping and oxidation steps are performed to complete the synthesis cycle.[7][8]

Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of all protecting groups, including the TFA group.

Reagents and Materials:

-

Concentrated ammonium hydroxide (28-30%) or AMA (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

-

Heating block or oven

Protocol:

-

Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add the deprotection solution (e.g., 1-2 mL of concentrated ammonium hydroxide or AMA).

-

Incubation: Securely cap the vial and incubate at an elevated temperature. Typical conditions are:

-

Concentrated Ammonium Hydroxide: 55°C for 8-16 hours.

-

AMA: 65°C for 10-15 minutes (for rapid deprotection).[5]

-

-

Cooling and Evaporation: After incubation, allow the vial to cool to room temperature. Carefully open the vial in a fume hood. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. Evaporate the deprotection solution to dryness using a centrifugal evaporator.

-

Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.

Post-Synthesis Conjugation with an NHS-Ester Dye

This protocol provides a general procedure for labeling the 5'-primary amine with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.

Reagents and Materials:

-

Purified 5'-amino-modified oligonucleotide

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0)[9]

-

NHS-ester dye dissolved in anhydrous DMSO or DMF

-

Desalting column or HPLC system for purification

Protocol:

-

Oligonucleotide Preparation: Dissolve the purified 5'-amino-modified oligonucleotide in the conjugation buffer to a concentration of approximately 1-5 mM.

-

Dye Preparation: Prepare a fresh solution of the NHS-ester dye in anhydrous DMSO or DMF at a concentration of approximately 10-20 mM.

-

Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution. Mix well by vortexing.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2-16 hours.

-

Purification: Purify the labeled oligonucleotide from the excess unconjugated dye and byproducts. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

-

Analysis: Confirm the successful conjugation and assess the purity of the final product using techniques such as UV-Vis spectroscopy, mass spectrometry, and/or gel electrophoresis.

Applications in Drug Development

The ability to introduce a primary amine at a specific position on an oligonucleotide is a cornerstone of modern oligonucleotide therapeutic development. The this compound is a key enabler of these advancements.

Key Application Areas:

-

Targeted Delivery of Antisense Oligonucleotides (ASOs) and siRNAs: A major challenge in oligonucleotide therapeutics is ensuring their delivery to the target cells and tissues.[12] The 5'-primary amine introduced by the TFA-Hexylaminolinker can be used to conjugate targeting ligands such as peptides, antibodies, or small molecules that bind to specific cell surface receptors. This facilitates receptor-mediated endocytosis and enhances the uptake of the therapeutic oligonucleotide into the desired cells, increasing its efficacy and reducing off-target effects.[12]

-

Development of Fluorescently Labeled Probes for Diagnostics: In diagnostic applications, oligonucleotides are often used as probes to detect specific DNA or RNA sequences. The 5'-amine allows for the attachment of fluorescent dyes, which are essential for various detection methods, including real-time PCR, fluorescence in situ hybridization (FISH), and microarrays.[4][11]

-

Immobilization on Solid Surfaces: For applications such as microarrays and biosensors, oligonucleotides need to be covalently attached to a solid support.[4] The 5'-primary amine provides a convenient handle for immobilization onto surfaces that have been functionalized with amine-reactive groups.

-

Aptamer Conjugation: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. The 5'-amine can be used to conjugate aptamers to drugs, toxins, or imaging agents, creating targeted therapeutic or diagnostic agents.

The following diagram illustrates the logical relationship of how this compound contributes to the development of targeted oligonucleotide therapeutics.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. 5'-Amino Modified Oligonucleotides [biosyn.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. atdbio.com [atdbio.com]

- 11. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 12. Design, synthesis and optimisation of antisense oligonucleotide therapeutics for improved cellular uptake and efficacy — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]

5'-TFA-Amino Modifier C6 CE-Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-TFA-Amino Modifier C6 CE-Phosphoramidite is a critical reagent in nucleic acid chemistry, enabling the introduction of a primary amine at the 5'-terminus of a synthetic oligonucleotide. This functional group serves as a versatile handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, quenchers, biotin, and proteins. The trifluoroacetyl (TFA) protecting group on the amine is base-labile, allowing for its removal during the standard ammonia (B1221849) deprotection of the oligonucleotide, which simplifies the overall workflow.[1][2][3] This guide provides a comprehensive overview of 5'-TFA-Amino Modifier C6 CE-Phosphoramidite, including its properties, detailed experimental protocols, and key applications in research and drug development.

Core Concepts and Chemical Properties

5'-TFA-Amino Modifier C6 CE-Phosphoramidite is designed for use in automated solid-phase oligonucleotide synthesis.[4] The phosphoramidite (B1245037) moiety reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, while the C6 linker provides spatial separation between the oligonucleotide and the terminal amino group.[3] The TFA protecting group is advantageous as it is removed under the same basic conditions used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases, thus streamlining the deprotection process.[2][5]

Chemical Structure

The fundamental structure consists of a phosphoramidite group for coupling, a C6 alkyl spacer, and a TFA-protected primary amine.

Caption: Chemical structure of 5'-TFA-Amino Modifier C6 CE-Phosphoramidite.

Quantitative Data Summary

The following table summarizes the key quantitative data for 5'-TFA-Amino Modifier C6 CE-Phosphoramidite, compiled from various suppliers.

| Property | Value | Reference |

| Molecular Formula | C17H31F3N3O3P | [6] |

| Molecular Weight | 413.42 g/mol | [6] |

| Appearance | Colorless to light yellow oil | [4][6] |

| Purity | ≥97% (HPLC) | [4] |

| Storage | -20°C in the dark, desiccated | [5][6] |

| Stability in Solution | 2-3 days in anhydrous acetonitrile (B52724) | [7] |

| Diluent | Anhydrous Acetonitrile | [2][7] |

Experimental Protocols

Oligonucleotide Synthesis with 5'-TFA-Amino Modifier C6

This protocol outlines the incorporation of the amino modifier at the 5'-terminus of an oligonucleotide using a standard automated DNA/RNA synthesizer.

Workflow for Modified Oligonucleotide Synthesis

Caption: Overall workflow for synthesizing and conjugating an amino-modified oligonucleotide.

Methodology:

-

Reagent Preparation: Dissolve the 5'-TFA-Amino Modifier C6 CE-Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.[2][7]

-

Automated Synthesis: Perform the standard oligonucleotide synthesis cycles for the desired sequence.

-

Final Coupling Step: In the final coupling cycle, introduce the dissolved 5'-TFA-Amino Modifier C6 CE-Phosphoramidite to the synthesizer. The coupling step does not require any changes from the standard protocol recommended by the synthesizer manufacturer.[2][7]

-

Cleavage and Deprotection:

-

Treat the solid support with a deprotection solution, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA), at a specified temperature and duration (e.g., 55°C for 8-12 hours with ammonium hydroxide).[8] This step simultaneously cleaves the oligonucleotide from the support, removes the protecting groups from the nucleobases and phosphate backbone, and removes the TFA group from the 5'-amino modifier.[2]

-

To minimize potential side reactions such as cyanoethylation of the newly formed primary amine, a pre-treatment with 10% diethylamine (B46881) (DEA) in acetonitrile for 5 minutes while the oligonucleotide is still on the support can be performed.[2]

-

Post-Synthesis Conjugation with NHS Esters

This protocol details the conjugation of an amine-modified oligonucleotide with a molecule activated as an N-hydroxysuccinimide (NHS) ester, a common method for labeling with dyes or other reporters.[9][10]

Conjugation Reaction Signaling Pathway

Caption: Reaction scheme for the conjugation of an amino-modified oligonucleotide with an NHS ester.

Methodology:

-

Oligonucleotide Preparation: Dissolve the deprotected and purified (if necessary) amino-modified oligonucleotide in a conjugation buffer. A common buffer is 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.[9][11]

-

NHS Ester Preparation: Freshly prepare a solution of the NHS ester-activated label (e.g., a fluorescent dye) in a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][11]

-

Conjugation Reaction:

-

Add the NHS ester solution to the oligonucleotide solution. The molar ratio of the NHS ester to the oligonucleotide is typically in excess (e.g., 10-20 fold) to ensure efficient labeling.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight, with gentle shaking.[9][11] Protect from light if using a photosensitive label.[9]

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted label and unconjugated oligonucleotide. This is commonly achieved by methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., gel filtration), or reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]

-

Applications in Research and Drug Development

The ability to introduce a primary amine at a specific position in an oligonucleotide opens up a vast range of applications:

-

Fluorescent Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarrays.[10]

-

Biotinylation: For immobilization on streptavidin-coated surfaces in biosensors, affinity purification, and diagnostic assays.[10]

-

Protein and Peptide Conjugation: For creating antibody-oligonucleotide conjugates for targeted drug delivery or diagnostic applications, and for studying protein-nucleic acid interactions.[12][13]

-

Surface Attachment: For covalently linking oligonucleotides to solid surfaces like glass slides or gold nanoparticles for the development of microarrays and nanosensors.[3]

-

Therapeutic Applications: The conjugation of oligonucleotides to molecules that can enhance cellular uptake, stability, or targeting is a key strategy in the development of nucleic acid-based therapeutics.

Conclusion

5'-TFA-Amino Modifier C6 CE-Phosphoramidite is an indispensable tool for the functionalization of synthetic oligonucleotides. Its ease of use in standard automated synthesis protocols, coupled with the straightforward deprotection of the TFA group, provides a reliable and efficient method for introducing a reactive primary amine. This functionality is the gateway to a multitude of labeling and conjugation strategies that are fundamental to advancing research, diagnostics, and the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers leveraging this versatile chemical modifier in their work.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. 5'-Amino-modifier C6-TFA-phosphoramidite - CD BioGlyco [bioglyco.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. hongene.com [hongene.com]

- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 8. glenresearch.com [glenresearch.com]

- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 13. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Amino Linkers for DNA Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amino linkers used for DNA modification, covering their fundamental chemistry, diverse applications, and the practical considerations for their use in research and drug development.

Introduction to Amino Linkers

Amino linkers are chemical moieties that introduce a primary amine group (-NH2) at a specific position within a DNA oligonucleotide. This reactive group serves as a versatile handle for the covalent attachment of a wide array of molecules, thereby imparting novel functionalities to the DNA. The ability to modify DNA with such precision has revolutionized various fields, including diagnostics, therapeutics, and nanotechnology.[1][2]

The primary amine is typically introduced at the 5'-terminus, 3'-terminus, or internally within the oligonucleotide sequence.[3][4] The choice of linker position, as well as the length of the spacer arm that separates the amino group from the DNA backbone, is critical for the successful application of the modified oligonucleotide.

Types of Amino Linkers and Their Synthesis

Amino linkers are incorporated into oligonucleotides during solid-phase synthesis using phosphoramidite (B1245037) chemistry.[5] They are available with various spacer arm lengths, most commonly C3, C6, and C12, to accommodate different applications.[3][6]

Positional Variations:

-

5'-Amino Linkers: These are the most common type and are introduced as the final step in automated DNA synthesis.[7] They are ideal for applications where the 5'-end is available for modification without interfering with hybridization.

-

3'-Amino Linkers: Modification at the 3'-end is achieved using a modified solid support (CPG).[8][9] 3'-amino modifications can confer resistance to 3'-exonucleases, making them valuable for antisense applications.[4][8]

-

Internal Amino Linkers: These are incorporated within the oligonucleotide sequence using a modified nucleoside phosphoramidite, such as an amino-modified deoxythymidine (dT).[3][10] Internal linkers allow for modifications at specific sites within the DNA strand.

Spacer Arm Variations:

The spacer arm is a flexible chain, typically a series of methylene (B1212753) groups, that connects the amino group to the oligonucleotide.

-

Short Spacers (C3): These are used when close proximity between the label and the DNA is desired or does not pose a problem.[6]

-

Longer Spacers (C6, C12, and PEG): Longer spacers are crucial for minimizing steric hindrance between the conjugated molecule and the oligonucleotide, which can be important for enzyme access, efficient hybridization to surfaces, and preventing fluorescence quenching.[3][11][12] Polyethylene glycol (PEG) linkers offer increased hydrophilicity compared to alkyl chains.[1]

Protecting Groups in Synthesis:

During synthesis, the primary amine of the linker is protected to prevent unwanted reactions. Common protecting groups include:

-

Monomethoxytrityl (MMT): An acid-labile group that is stable to the basic conditions of oligonucleotide deprotection. Its hydrophobicity aids in the purification of the amino-modified oligonucleotide by reverse-phase HPLC.[8][13]

-

Trifluoroacetyl (TFA): A base-labile group that is removed during the standard ammonia (B1221849) deprotection of the oligonucleotide.[8][14]

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group often used for 3'-amino modifications. Its lability can sometimes lead to premature deprotection and capping of the amine during synthesis, reducing the yield of the desired product.[8][15]

Chemistry of DNA Modification via Amino Linkers

The primary amine of the linker is a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds.

Amide Bond Formation with NHS Esters:

The most common conjugation chemistry involves the reaction of the amino group with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is highly efficient and proceeds readily in aqueous buffers at a slightly alkaline pH (typically 8.3-8.5) to form a stable amide bond.[1][16][17][18]

Figure 1: Reaction of an amino-modified oligonucleotide with an NHS ester.

Coupling to Carboxylic Acids with EDC:

Amino-modified DNA can also be conjugated to molecules containing a carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which then reacts with the primary amine on the DNA to form an amide bond.[7][16][19]

Applications of Amino-Modified DNA

The versatility of amino linkers has led to their widespread use in numerous applications.

Labeling with Reporter Molecules:

-

Fluorescent Dyes: For detection in techniques like qPCR, fluorescence in situ hybridization (FISH), and FRET studies.[1][20]

-

Biotin: For high-affinity binding to streptavidin, enabling purification, immobilization, and detection.[1]

-

Haptens (e.g., Digoxigenin): For detection using specific antibodies.[3]

Immobilization on Solid Surfaces:

Amino-modified oligonucleotides can be covalently attached to surfaces functionalized with groups like carboxylates, aldehydes, or epoxides. This is fundamental for the fabrication of DNA microarrays and biosensors.[1]

Conjugation to Biomolecules:

-

Proteins and Peptides: To create DNA-protein conjugates for targeted drug delivery, diagnostics, and studying protein-DNA interactions.[1][21]

-

Antibodies: For applications in proximity ligation assays and immuno-PCR.

Figure 2: Major applications of amino-modified DNA.

Quantitative Data Summary

The efficiency of conjugation and the performance of the modified oligonucleotide can be influenced by several factors, including the type of linker, the nature of the molecule being conjugated, and the reaction conditions.

Table 1: Post-Synthesis Conjugation Yields

| Synthesis Scale | Approximate Final Yield of Biotin-NHS Labeled Oligonucleotide |

| 50 nmol | ~2 nmol |

| 200 nmol | ~5 nmol |

| 1 µmol | ~16 nmol |

| 2 µmol | ~30 nmol |

| 5 µmol | ~75 nmol |

| 10 µmol | ~150 nmol |

| 15 µmol | ~225 nmol |

| Data sourced from Gene Link and is representative of yields for post-synthesis NHS ester conjugations, which are generally lower than direct automated coupling of modifications.[8] |

Table 2: Influence of Linker Length on FRET Efficiency

| Linker | FRET Efficiency | Reference |

| Standard Linker in CFP-YFP | ~30-40% | General knowledge |

| Truncated CFP and YFP with a 2 amino acid linker | 98% | Shimozono et al., 2006 |

| crTC2.1 construct with a long, flexible linker | 7.1 ± 0.5% | Aplin et al., 2020[21] |

| This table illustrates that shorter linkers generally lead to higher FRET efficiency due to the closer proximity of the donor and acceptor fluorophores.[13][22] |

Table 3: Nuclease Resistance of Modified Oligonucleotides

| Modification | Nuclease | Increased Stability (compared to unmodified) |

| 5-N-(6-aminohexyl)carbamoyl-2'-deoxyuridine | 3'-exonuclease (snake venom phosphodiesterase) | ~160 times |

| 4'-C-(aminoethyl)thymidine | Endonuclease (DNase I) | 87 times |

| 4'-C-(aminoethyl)thymidine | 50% human serum | 133 times |

| 4'-ThioRNA | 50% human plasma | ~1100 times |

| 2'-O-methyl-4'-thioribonucleosides | 50% human plasma | 9800 times |

| Data from a study on chemically-modified oligonucleotides highlights the significant increase in nuclease resistance that can be achieved through modification.[23] |

Experimental Protocols

Protocol for NHS Ester Conjugation to Amino-Modified DNA

This protocol is a general guideline for the conjugation of an NHS ester-activated molecule to an amino-modified oligonucleotide.

Materials:

-

Amino-modified oligonucleotide

-

NHS ester-activated molecule (e.g., fluorescent dye, biotin-NHS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5 (or 0.091 M Sodium Tetraborate, pH 8.5)

-

Desalting column (e.g., Glen Gel-Pak™) or HPLC system for purification

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. For a 0.2 µmole synthesis, a volume of 500 µL is typically used.[4][8]

-

Prepare the NHS Ester: Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to a concentration of approximately 14 mM.[8] Use 5-10 molar equivalents of the NHS ester relative to the oligonucleotide.[4][24]

-

Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Mix thoroughly by vortexing.[8]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight on ice.[4][14] Protect from light if using a fluorescent dye.

-

Purification: Purify the conjugated oligonucleotide from excess NHS ester and reaction byproducts using a desalting column or by reverse-phase HPLC.

Figure 3: Experimental workflow for NHS ester conjugation.

Protocol for HPLC Purification of Labeled Oligonucleotides

Reverse-phase HPLC is a powerful method for purifying conjugated oligonucleotides, separating the desired product from unlabeled oligos and free label.[22][25]

Materials:

-

C8 or C18 reverse-phase HPLC column

-

Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7

-

Solvent B: Acetonitrile

-

UV-Vis detector

Procedure:

-

Sample Preparation: Dissolve the crude conjugation reaction mixture in Solvent A.

-

HPLC Separation:

-

Inject the sample onto the HPLC column equilibrated with a low percentage of Solvent B.

-

Apply a linear gradient of increasing Solvent B concentration (e.g., 5-95% over 30 minutes) to elute the components.[22]

-

-

Detection and Fraction Collection:

-

Monitor the elution profile at 260 nm (for DNA) and the absorbance maximum of the label.[22]

-

The unlabeled oligonucleotide will typically elute first, followed by the labeled product, and then the free label, which is generally more hydrophobic.[1][16]

-

Collect the fractions corresponding to the desired labeled oligonucleotide peak.

-

-

Post-Purification: Evaporate the solvent from the collected fractions.

Figure 4: General workflow for HPLC purification of labeled oligonucleotides.

Conclusion

Amino linkers are indispensable tools for the chemical modification of DNA, enabling a vast range of applications in research, diagnostics, and therapeutics. A thorough understanding of the different types of linkers, their incorporation into oligonucleotides, and the subsequent conjugation chemistries is essential for the successful design and implementation of experiments involving modified DNA. By carefully selecting the appropriate linker and optimizing reaction and purification protocols, researchers can generate high-quality, functionalized DNA constructs for their specific needs.

References

- 1. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 2. Correlation among DNA Linker Length, Linker Histone Concentration, and Histone Tails in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Oligonucleotide Linkers [biosyn.com]

- 7. Improved Efficiency and Robustness in qPCR and Multiplex End-Point PCR by Twisted Intercalating Nucleic Acid Modified Primers | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. people.bu.edu [people.bu.edu]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of Linker Length on Ligase-Catalyzed Oligonucleotide Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfachemic.com [alfachemic.com]

- 17. researchgate.net [researchgate.net]

- 18. A study of the relationships between oligonucleotide properties and hybridization signal intensities from NimbleGen microarray datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improving signal intensities for genes with low-expression on oligonucleotide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Priming efficiency in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of target length on the hybridization efficiency and specificity of rRNA-based oligonucleotide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Primers with 5' flaps improve the efficiency and sensitivity of multiplex PCR assays for the detection of Salmonella and Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative Analysis of Protein-DNA Interaction by qDPI-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TFA-Hexylaminolinker Phosphoramidite (CAS number 133975-85-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TFA-Hexylaminolinker Phosphoramidite (B1245037), a key reagent in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, core applications, and provides in-depth experimental protocols for its use in research and drug development.

Introduction

TFA-Hexylaminolinker Phosphoramidite, with the CAS number 133975-85-6, is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis to introduce a primary amine functionality at the 5'-terminus of a synthetic oligonucleotide. This primary amine is protected by a trifluoroacetyl (TFA) group, which is labile under basic conditions and is readily removed during the standard deprotection of the synthesized oligonucleotide. The hexylaminolinker provides a six-carbon spacer arm, which distances the reactive amino group from the oligonucleotide backbone. This spatial separation is often crucial for subsequent conjugation reactions, minimizing steric hindrance and preserving the hybridization properties of the oligonucleotide.

The introduction of a 5'-primary amine is a fundamental step for the post-synthesis attachment of a wide array of molecules, including fluorescent dyes, quenchers, biotin, peptides, and proteins. This versatility makes this compound an invaluable tool in the development of diagnostic probes, therapeutic oligonucleotides, and various bioconjugates.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.

| Property | Value |

| CAS Number | 133975-85-6 |

| Molecular Formula | C₁₇H₃₁F₃N₃O₃P |

| Molecular Weight | 413.42 g/mol |

| Appearance | Colorless to light yellow solid or oil. |

| Purity | Typically ≥98% (as determined by ³¹P-NMR). |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. |

| Stability in Solution | In anhydrous acetonitrile, it is stable for 2-3 days when stored properly on an automated DNA synthesizer. |

Synonyms:

-

5'-Amino-Modifier C6-TFA CE Phosphoramidite

-

6-(N-Trifluoroacetamido)hexyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide

Core Applications

The primary application of this compound is in the synthesis of 5'-amino-modified oligonucleotides. These modified oligonucleotides are crucial intermediates for a variety of downstream applications in research, diagnostics, and therapeutics.

-

Labeling with Reporter Molecules: The 5'-primary amine serves as a reactive handle for conjugation with a wide range of reporter molecules, including fluorescent dyes (e.g., FAM, Cy3, Cy5), quenchers, and biotin. These labeled oligonucleotides are extensively used as probes in techniques such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis.

-

Immobilization on Solid Surfaces: Amino-modified oligonucleotides can be covalently attached to solid supports, such as glass slides, beads, or gold surfaces. This is a fundamental step in the fabrication of DNA microarrays and biosensors for high-throughput analysis of gene expression, single nucleotide polymorphisms (SNPs), and other genetic variations.

-

Bioconjugation: The primary amine allows for the conjugation of oligonucleotides to various biomolecules, including peptides, proteins (e.g., antibodies, enzymes), and carbohydrates. These bioconjugates have diverse applications, from targeted drug delivery and therapeutic aptamers to the development of novel diagnostic assays.

-

Drug Development: In the field of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs, the introduction of a terminal amine can be a starting point for the attachment of ligands that enhance cellular uptake, stability, or targeting to specific tissues or cells.

Experimental Protocols

Automated Oligonucleotide Synthesis

The incorporation of this compound at the 5'-terminus of an oligonucleotide is performed as the final coupling step in a standard solid-phase synthesis cycle on an automated DNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (synthesis grade)

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Protocol:

-

Preparation of the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Synthesizer Setup: Install the vial containing the this compound solution on a designated port of the DNA synthesizer.

-

Synthesis Program: Program the synthesizer to perform the desired oligonucleotide sequence. For the final coupling step, direct the synthesizer to use the this compound.

-

Coupling Step: The standard coupling protocol recommended by the synthesizer manufacturer is generally sufficient. No significant changes to the coupling time are typically required for this modifier. The coupling efficiency is expected to be high, comparable to that of standard nucleoside phosphoramidites.

-

Capping, Oxidation, and Deblocking: The subsequent capping, oxidation, and deblocking steps for the incorporated linker are identical to those for standard nucleoside additions.

-

Final Trityl Group: Since this compound does not have a dimethoxytrityl (DMT) group, the final synthesized oligonucleotide will be "DMT-off".

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the TFA group on the amino-linker and the protecting groups on the nucleobases and phosphate (B84403) backbone, are removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)

-

Heating block or oven

Protocol:

-

Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add concentrated ammonium hydroxide (typically 1-2 mL).

-

Deprotection: Tightly seal the vial and heat at 55°C for 8-12 hours or at 65°C for 4-6 hours. The TFA group is labile under these standard basic deprotection conditions and will be completely removed, exposing the primary amine.

-

Evaporation: After cooling to room temperature, carefully open the vial in a fume hood. Transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator.

Note on Potential Side Reactions:

-

Cyanoethylation: To minimize the potential for cyanoethylation of the exocyclic amines, a post-synthesis treatment with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile for 5 minutes, followed by an acetonitrile wash, can be performed while the oligonucleotide is still on the solid support.

-

Transamidation: When using AMA for deprotection, transamidation can be a minor side reaction. Following the manufacturer's recommendations for AMA deprotection times and temperatures is crucial.

Post-Synthesis Conjugation with an NHS Ester

The 5'-amino-modified oligonucleotide can be readily conjugated to molecules containing an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

-

5'-amino-modified oligonucleotide, deprotected and desalted

-

NHS ester-activated molecule (e.g., fluorescent dye, biotin)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

Protocol:

-

Oligonucleotide Preparation: Dissolve the purified 5'-amino-modified oligonucleotide in the conjugation buffer.

-

NHS Ester Preparation: Dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. The molar ratio of the NHS ester to the oligonucleotide is typically in the range of 10-50 fold excess to ensure efficient labeling.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight, protected from light if using a photosensitive dye.

-

Purification: The resulting conjugated oligonucleotide can be purified from excess labeling reagent and unconjugated oligonucleotide by methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., desalting columns), or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is often the method of choice for achieving high purity.

Data Presentation

Quantitative Data Summary

| Parameter | Typical Values / Conditions |

| Coupling Efficiency | >98% under standard automated synthesis conditions. |

| Deprotection Conditions (TFA group) | Complete removal is achieved with standard ammonium hydroxide treatment (e.g., 55°C for 8-12 hours) or with AMA (e.g., 65°C for 10-15 minutes). |

| Post-Conjugation Yield (NHS Ester) | Yields can vary depending on the specific NHS ester and oligonucleotide sequence but are generally high (>80%) when using a sufficient excess of the labeling reagent. Reaction completion can be monitored by HPLC. |

| Purification Purity (HPLC) | Reverse-phase HPLC can typically achieve purities of >95% for the final conjugated oligonucleotide. |

Visualizations

Experimental Workflow: Oligonucleotide Synthesis and Labeling

Caption: Workflow for the synthesis and labeling of a 5'-amino-modified oligonucleotide.

Logical Relationship: Application of this compound

Caption: Applications derived from this compound.

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry stands as the gold-standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in molecular biology, diagnostics, and therapeutics.[1] Its remarkable efficiency and amenability to automation have made the routine synthesis of DNA and RNA a reality, fueling advancements in fields from gene editing to the development of novel drug modalities. This technical guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Principles: A Stepwise Approach to Oligonucleotide Synthesis

The phosphoramidite method facilitates the stepwise addition of nucleotide monomers to a growing oligonucleotide chain, which is typically anchored to a solid support.[2][] This solid-phase synthesis strategy simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[2] The synthesis proceeds in the 3' to 5' direction, opposite to the enzymatic synthesis of nucleic acids in biological systems.[4]

The entire process is a cycle of four key chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[5][6]

The Building Blocks: Phosphoramidite Monomers

The key reagents in this process are nucleoside phosphoramidites, which are chemically modified nucleotides.[7] These monomers are designed for stability during storage and selective reactivity during synthesis. A standard phosphoramidite monomer consists of:

-

A nucleoside with its exocyclic amino groups protected to prevent side reactions.

-

A 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, which is acid-labile.[7]

-

A 3'-phosphoramidite moiety, which is the reactive group for forming the internucleotide linkage. This phosphorus center is protected by a β-cyanoethyl group.[7]

The Synthesis Cycle: A Four-Step Process

The automated synthesis of oligonucleotides involves the repetition of a four-step cycle for each nucleotide added to the growing chain.

Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support.[4] This is typically achieved by treating the support-bound oligonucleotide with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.[1]

Coupling

In the coupling step, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[9] This activation makes the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide.[10] This reaction forms a trivalent phosphite (B83602) triester linkage between the two nucleotides.[2] This step is carried out in an anhydrous solvent, typically acetonitrile (B52724), to prevent hydrolysis of the activated phosphoramidite.[11]

Capping

The coupling reaction is highly efficient, often exceeding 99%, but it is not perfect.[7] To prevent the unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of oligonucleotides with internal deletions (n-1 shortmers), a capping step is performed.[1][4] This involves the acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[12] This renders the unreacted chains inert to further elongation.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[13] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[13] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine (B92270) or lutidine.[12] This oxidation step completes the addition of one nucleotide to the growing chain.

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following tables summarize key quantitative data associated with the phosphoramidite method.

| Parameter | Typical Value | Reference |

| Coupling Efficiency | ||

| Standard Phosphoramidites | > 99% | [7] |

| Per-step Efficiency | 98.5% - 99.5% | [12] |

| Reagent Concentrations | ||

| Phosphoramidite Monomers | 0.05 M - 0.1 M in anhydrous acetonitrile | [11] |

| Activator (e.g., ETT) | ~0.25 M in anhydrous acetonitrile | [14] |

| Deblocking Agent (TCA/DCA) | 3% in dichloromethane | [8] |

| Oxidizer (Iodine) | 0.02 M - 0.1 M in THF/water/pyridine | [8] |

| Reaction Times | ||

| Deblocking | 60 - 180 seconds | |

| Coupling (Standard) | 30 - 120 seconds | [8] |

| Coupling (Modified) | 5 - 15 minutes | [11] |

| Capping | 30 - 60 seconds | |

| Oxidation | 30 - 60 seconds |

Table 1: Key Quantitative Parameters in Phosphoramidite Synthesis

The overall yield of full-length oligonucleotide is highly dependent on the average coupling efficiency per step.

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 78.8% | 90.5% |

| 40-mer | 62.1% | 81.9% |

| 60-mer | 48.9% | 74.0% |

| 80-mer | 38.5% | 66.9% |

| 100-mer | 30.3% | 60.5% |

Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency (Calculated as [Coupling Efficiency]^(n-1), where n is the length of the oligonucleotide)

Experimental Protocols

The following provides a generalized, detailed methodology for solid-phase oligonucleotide synthesis using the phosphoramidite method on an automated synthesizer.

Reagent Preparation

-

Phosphoramidite Solutions (0.1 M): Dissolve the required amount of phosphoramidite monomer in anhydrous acetonitrile (water content < 30 ppm) under an inert atmosphere (e.g., argon).[11][15]

-

Activator Solution (0.25 M ETT): Dissolve 5-ethylthio-1H-tetrazole in anhydrous acetonitrile.

-

Deblocking Solution (3% TCA): Prepare a 3% (w/v) solution of trichloroacetic acid in dichloromethane.

-

Capping Solutions:

-

Cap A: A solution of acetic anhydride in tetrahydrofuran.

-

Cap B: A solution of N-methylimidazole in tetrahydrofuran.

-

-

Oxidation Solution (0.02 M Iodine): Prepare a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

Automated Synthesis Cycle

The following steps are performed by an automated DNA/RNA synthesizer for each nucleotide addition.

-

Column Installation: A synthesis column containing the solid support with the initial nucleoside pre-attached is placed on the synthesizer.

-

Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Coupling: The phosphoramidite solution and the activator solution are mixed and delivered to the column to react with the free 5'-hydroxyl group.

-

Capping: The capping solutions are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

-

Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing: Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active product.

-

Cleavage from Solid Support: The oligonucleotide is typically cleaved from the solid support by treatment with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[12] This step also removes the β-cyanoethyl protecting groups from the phosphate backbone.

-

Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases are removed by heating the oligonucleotide in the cleavage solution (e.g., concentrated ammonia at 55°C for several hours).[12] The specific conditions for deprotection depend on the type of protecting groups used. "UltraMILD" phosphoramidites are available that allow for deprotection under milder conditions, which is essential for the synthesis of oligonucleotides containing sensitive modifications.[6]

-

Final DMT Removal (if synthesized "DMT-on"): In some purification strategies, the final 5'-DMT group is left on during cleavage and deprotection ("DMT-on" synthesis). This hydrophobic group aids in the purification of the full-length product by reverse-phase HPLC. The DMT group is then removed by treatment with a mild acid after purification.[8]

Conclusion

Phosphoramidite chemistry has revolutionized the synthesis of nucleic acids, providing scientists and researchers with the tools to explore and manipulate the building blocks of life. A thorough understanding of its fundamental principles, quantitative aspects, and experimental protocols is essential for the successful synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The continued refinement of this powerful chemistry promises to further expand the horizons of synthetic biology and personalized medicine.

References

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 5. eu.idtdna.com [eu.idtdna.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. atdbio.com [atdbio.com]

- 13. data.biotage.co.jp [data.biotage.co.jp]

- 14. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Spacer Arms in Oligonucleotide Modifications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide-based therapeutics and diagnostics, the strategic incorporation of non-nucleosidic modifications is paramount to enhancing their efficacy, stability, and target specificity. Among these, spacer arms—flexible chemical linkers—play a pivotal role in optimizing the performance of modified oligonucleotides. This technical guide provides a comprehensive overview of the core principles of spacer arm technology, detailing their chemical diversity, functional implications, and the experimental methodologies used for their evaluation.

Introduction to Spacer Arms in Oligonucleotide Modifications

Spacer arms are non-nucleotidic chemical moieties integrated into oligonucleotide sequences to introduce space between different components, such as the oligonucleotide itself and a functional label (e.g., a fluorophore or biotin), or between two nucleotide segments.[1] Their primary functions include reducing steric hindrance, increasing flexibility, and modulating the overall biophysical properties of the oligonucleotide. The choice of spacer is dictated by the specific application, with considerations for properties like hydrophilicity, length, and chemical stability.[2]

The introduction of these spacers is typically achieved during solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.[1] Spacer phosphoramidites, analogous to nucleotide phosphoramidites, are sequentially coupled to the growing oligonucleotide chain, allowing for precise control over the spacer's position and repetition.[1]

Types of Spacer Arms and Their Physicochemical Properties

A diverse array of spacer arms is available, each imparting distinct characteristics to the oligonucleotide. These can be broadly categorized based on their chemical composition.

Aliphatic Spacers (C3, C6, C12)

These are among the most common spacers, consisting of simple hydrocarbon chains of varying lengths.

-

Spacer C3: A short, three-carbon chain that can be incorporated at the 3' or 5' end, or internally.[3][4] It is often used to prevent elongation by DNA polymerases in applications like qPCR probes.[5] Multiple C3 spacers can be added sequentially to create a longer, flexible arm for the attachment of other molecules.[3]

-

Spacer C6: A six-carbon linker that provides a greater spatial separation than the C3 spacer.[2]

-

Spacer C12: A twelve-carbon chain offering a more extended separation, which can be crucial for minimizing interactions between a bulky label and the oligonucleotide.[2]

Aliphatic spacers are generally hydrophobic in nature.[5]

Polyethylene Glycol (PEG) Spacers (Spacer 9, Spacer 18/HEG)

These spacers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic compared to their aliphatic counterparts.[5]

-

Spacer 9 (Triethylene Glycol): A nine-atom spacer that offers increased hydrophilicity.[5]

-

Spacer 18 (Hexaethylene Glycol or HEG): An 18-atom spacer that provides a significant, flexible, and hydrophilic linkage.[1] It is particularly useful when coupling large molecules like enzymes or antibodies to an oligonucleotide, as it can help to optimize the conjugation reaction.[1]

Abasic Site Mimics (dSpacer)

A dSpacer, or abasic furan, is a tetrahydrofuran (B95107) derivative that mimics a natural abasic site in DNA where a nucleobase has been lost.[1] Unlike a natural abasic site, the dSpacer is stable to the chemical conditions of oligonucleotide synthesis and purification.[1] It introduces a flexible point in the oligonucleotide backbone without a base.

Impact of Spacer Arms on Oligonucleotide Properties: A Quantitative Perspective

The incorporation of spacer arms can significantly influence the hybridization thermodynamics, nuclease resistance, and cellular uptake of oligonucleotides. While extensive comparative data is still emerging, the following tables summarize key quantitative findings from the literature.

Duplex Stability (Melting Temperature, Tm)

The effect of a spacer on the melting temperature (Tm) of a DNA duplex is highly context-dependent, influenced by the spacer's nature, position, and the surrounding sequence. Abasic site mimics, a form of spacer, generally destabilize the duplex.

| Oligonucleotide Sequence (13-mer with abasic site mimic 'X') | Flanking Bases | Base Opposite X | Tm (°C) | ΔTm vs. Control (°C) |

| 5'-GCG GCG X GCG GCG-3' | G-C | A | 50.5 | -10.2 |

| 5'-GCG GCG X GCG GCG-3' | G-C | C | 52.1 | -8.6 |

| 5'-GCG GCG X GCG GCG-3' | G-C | G | 51.3 | -9.4 |

| 5'-GCG GCG X GCG GCG-3' | G-C | T | 50.9 | -9.8 |

| 5'-GCT GCT X GCT GCT-3' | C-G | A | 45.8 | -14.9 |

| 5'-GCT GCT X GCT GCT-3' | C-G | C | 47.5 | -13.2 |

| 5'-GCT GCT X GCT GCT-3' | C-G | G | 46.7 | -14.0 |

| 5'-GCT GCT X GCT GCT-3' | C-G | T | 46.2 | -14.5 |

Table 1: Impact of an abasic site mimic (dSpacer) on the melting temperature of a DNA duplex. The data illustrates that the presence of an abasic site significantly destabilizes the duplex, and the extent of this destabilization is influenced by the neighboring base pairs.[6]

Nuclease Resistance

Modifications at the 3'-end of an oligonucleotide, including the addition of a spacer, can confer resistance to 3'-exonucleases, which are prevalent in serum.

| Oligonucleotide Modification (at 3'-terminus) | Nuclease Type | Observation |

| C3 Spacer | 3'-Exonucleases | Blocks degradation.[7] |

| Inverted dT | 3'-Exonucleases | 3'-3' linkage inhibits degradation.[7] |

| Phosphorothioate Bonds (last 3 linkages) | 3'-Exonucleases | Renders the internucleotide linkage more resistant to nuclease degradation.[7] |

Table 2: Qualitative comparison of the effect of 3'-terminal modifications on nuclease resistance. While quantitative kinetic data for direct comparison of different spacers is sparse, the principle of blocking the 3'-hydroxyl group is a well-established strategy to prevent exonuclease activity.

Cellular Uptake

The hydrophobicity and charge of an oligonucleotide and its modifications can influence its interaction with the cell membrane and subsequent uptake. While specific quantitative data directly comparing different spacer arms is limited, studies on other modifications provide insights.

| Oligonucleotide Modification | Cell Line | Fold Increase in Cellular Uptake (vs. Unmodified) |

| 2 x Dodecyl groups (lipophilic) | HEK293T | ~2 |

| 1 x Cholesterol (lipophilic) | HEK293T | ~1.5 |

Table 3: Impact of lipophilic modifications on the cellular uptake of oligonucleotides. This data suggests that increasing the hydrophobicity of an oligonucleotide can enhance its cellular penetration. The choice of a hydrophobic versus a hydrophilic spacer can thus be used to modulate this property.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of spacer-modified oligonucleotides.

Solid-Phase Synthesis of Spacer-Modified Oligonucleotides

Objective: To synthesize an oligonucleotide with a specific spacer modification using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Nucleoside phosphoramidites (A, C, G, T)

-

Spacer phosphoramidite (e.g., C3, C6, HEG)

-

Activator (e.g., 5-ethylthiotetrazole)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

-

Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the position for the spacer modification.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support using the deblocking solution.

-

Coupling: The next phosphoramidite (either a nucleoside or a spacer) is activated by the activator and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing agent.

-

-

Final Deblocking (Optional): If a "DMT-on" purification is planned, the final deblocking step is omitted.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the full-length spacer-modified oligonucleotide from shorter failure sequences.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Buffer B: Acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Buffer A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Buffer B.

-

Inject the sample onto the column.

-

Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.

-

Monitor the elution profile at 260 nm. The full-length product, being more hydrophobic (especially if "DMT-on"), will have a longer retention time than the failure sequences.

-

-

Fraction Collection: Collect the peak corresponding to the full-length product.

-

Desalting and Lyophilization: Remove the TEAA buffer and acetonitrile by lyophilization to obtain the purified oligonucleotide as a dry powder.

Quality Control by MALDI-TOF Mass Spectrometry

Objective: To confirm the identity and purity of the synthesized spacer-modified oligonucleotide by verifying its molecular weight.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., 3-hydroxypicolinic acid, 3-HPA)

-

Oligonucleotide sample dissolved in nuclease-free water

Protocol:

-

Sample Preparation:

-

Spot a small volume (e.g., 1 µL) of the matrix solution onto the MALDI target plate and let it air dry.

-

Spot a small volume of the oligonucleotide sample onto the dried matrix spot and let it air dry.

-

-

Mass Spectrometry Analysis:

-

Insert the target plate into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mode (typically positive or negative ion mode, depending on the oligonucleotide).

-

-

Data Analysis: Compare the experimentally determined molecular weight with the theoretically calculated mass of the desired spacer-modified oligonucleotide.

Serum Stability Assay

Objective: To evaluate the resistance of a spacer-modified oligonucleotide to degradation by nucleases present in serum.

Materials:

-

Spacer-modified oligonucleotide

-

Fetal Bovine Serum (FBS) or human serum

-

Incubator at 37°C

-

Gel loading buffer (containing a denaturant like urea)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel staining solution (e.g., SYBR Gold)

-

Gel imaging system

Protocol:

-

Incubation:

-

Incubate a known amount of the oligonucleotide with a defined percentage of serum (e.g., 50% FBS) at 37°C.[9]

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench the enzymatic activity by adding an equal volume of denaturing gel loading buffer and placing the sample on ice or freezing it.[9]

-

-

PAGE Analysis:

-

Load the samples from each time point onto a denaturing polyacrylamide gel.

-

Run the gel to separate the oligonucleotides based on size.

-

-

Visualization and Quantification:

-

Stain the gel with a fluorescent dye.

-

Visualize the gel using an imaging system.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.

-

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantitatively assess the cellular uptake of a fluorescently labeled spacer-modified oligonucleotide.

Materials:

-

Fluorescently labeled spacer-modified oligonucleotide (e.g., with FAM or Cy3)

-

Cell line of interest grown in appropriate culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled oligonucleotide at a desired concentration for a specific duration (e.g., 4-24 hours).

-

-

Cell Harvesting:

-

Wash the cells with PBS to remove any unbound oligonucleotide.

-

Detach the cells using trypsin-EDTA.

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

-

Gate on the live cell population.

-

-

Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different concepts.

Caption: Experimental workflow for the synthesis and evaluation of spacer-modified oligonucleotides.

Caption: Relationship between spacer properties, their functional effects, and applications.

Conclusion

Spacer arms are indispensable tools in the design and optimization of modified oligonucleotides. Their judicious selection, based on a thorough understanding of their chemical properties and functional consequences, is critical for the development of robust and effective oligonucleotide-based technologies. The experimental protocols detailed herein provide a framework for the synthesis, purification, and rigorous evaluation of spacer-modified oligonucleotides, enabling researchers and drug development professionals to advance their applications in diagnostics and therapeutics. As research continues, a more comprehensive quantitative understanding of the structure-activity relationships of different spacer arms will further refine the rational design of next-generation oligonucleotide constructs.

References

- 1. researchgate.net [researchgate.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Unlabeled Oligonucleotides as Internal Temperature Controls for Genotyping by Amplicon Melting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic consequences of an abasic lesion in duplex DNA are strongly dependent on base sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idtdna.com [idtdna.com]

- 8. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to TFA-Hexylaminolinker Phosphoramidite

This technical guide provides a comprehensive overview of the core properties of TFA-Hexylaminolinker Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Molecular Data